3-Aminopyrazine-2-thiol

概要

説明

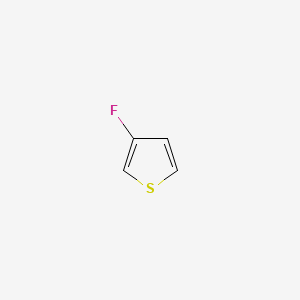

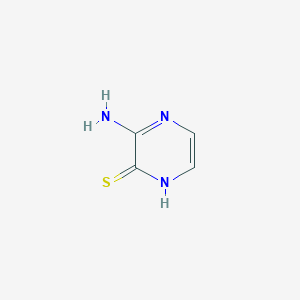

“3-Aminopyrazine-2-thiol” is an organic compound with a heterocyclic ring structure. It has a molecular formula of C4H5N3S . The average mass is 127.168 Da and the monoisotopic mass is 127.020416 Da .

Synthesis Analysis

The synthesis of 3-Aminopyrazine-2-thiol or similar compounds often involves the reaction of sodium hydrosulfide with unhindered alkyl halides . Another method uses thiourea as a nucleophilic sulfur source producing alkylisothiouronium salts which are then hydrolyzed to thiols . A two-dimensional coordination polymer [Zn(L) 2 ] n ( 1 ) (L = 3-aminopyrazine-2-carboxylate) was synthesized from the solvothermal reaction of zinc(II) salt with 3-aminopyrazine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “3-Aminopyrazine-2-thiol” consists of a pyrazine ring with an amino group at position 3 and a thiol group at position 2 .

Chemical Reactions Analysis

Thiols, like “3-Aminopyrazine-2-thiol”, are known for their high reactivity due to the presence of a sulfur-hydrogen bond . They can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .

Physical And Chemical Properties Analysis

“3-Aminopyrazine-2-thiol” is a compound with a molecular formula of C4H5N3S . Its average mass is 127.168 Da and the monoisotopic mass is 127.020416 Da .

科学的研究の応用

Antimicrobial Activity

3-Aminopyrazine-2-thiol: derivatives have been studied for their potential in combating various microbial infections. The design and synthesis of these compounds have led to the discovery of molecules with significant antimycobacterial , antibacterial , and antifungal activities. This is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .

Tuberculosis Treatment

The antimycobacterial properties of 3-Aminopyrazine-2-thiol make it a candidate for the treatment of tuberculosis (TB). With the ongoing challenge of TB and the emergence of drug-resistant forms, new drugs based on this compound could be vital in providing more effective treatment options .

Drug Discovery and Synthesis

3-Aminopyrazine-2-thiol: serves as a scaffold for the synthesis of various drugs. Its versatility allows for the creation of numerous derivatives, which can be tailored for specific therapeutic targets. This compound’s role in drug synthesis underscores its importance in medicinal chemistry and pharmaceutical development .

Cancer Research

In cancer research, 3-Aminopyrazine-2-thiol derivatives have been evaluated for their cytotoxic effects on cancer cell lines. This research is crucial for developing new chemotherapeutic agents that can selectively target cancer cells while minimizing damage to healthy cells .

Chemical Biology

The unique chemical structure of 3-Aminopyrazine-2-thiol makes it an interesting subject for chemical biology studies. Its reactivity and interaction with biological systems provide insights into the development of new biochemical tools and probes .

Food and Perfumery Industries

Beyond pharmaceuticals, 3-Aminopyrazine-2-thiol and its derivatives find applications in the food and perfumery industries. The compound’s structural properties contribute to the creation of flavors, fragrances, and additives that enhance consumer products .

Safety And Hazards

将来の方向性

The study of “3-Aminopyrazine-2-thiol” and similar compounds is ongoing. For instance, 3-acylaminopyrazine-2-carboxamides, which are derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown promising antimycobacterial activity . This suggests that “3-Aminopyrazine-2-thiol” and similar compounds could have potential applications in the development of new antimicrobial agents .

特性

IUPAC Name |

3-amino-1H-pyrazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTBQOIJRXTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450718 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrazine-2-thiol | |

CAS RN |

31613-87-3 | |

| Record name | 3-Aminopyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?

A1: 3-Aminopyrazine-2-thiol is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)